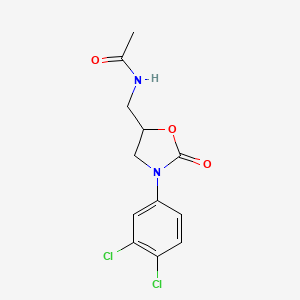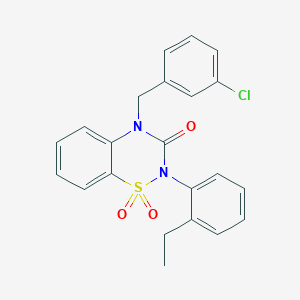
3-(2-Bromo-4-cyanophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-cyanophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Structural Analysis and X-Ray Crystallography
3-(2-Bromo-4-cyanophenyl)propanoic acid and its derivatives are studied for their structural properties using X-ray crystallography. For instance, the synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its complex with dichloromethane-diethyl ether-water showcases the importance of X-ray analysis for unambiguous structure determination, especially in the presence of regioisomeric compounds (Kumarasinghe, Hruby, & Nichol, 2009).
2. Synthetic Chemistry and Organic Synthesis
The compound is utilized in synthetic chemistry for the preparation of various organic compounds. For example, it has been used in the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, which is a process important in the development of organometallic compounds (Zaidlewicz & Wolan, 2002).
3. Electrochemical Studies
Electroreductive radical cyclization of compounds containing the this compound moiety has been explored. Such studies are crucial for understanding the electrochemical properties and potential applications of these compounds in various fields, including materials science (Esteves et al., 2005).
4. Material Science Applications
In material science, derivatives of this compound are investigated for their mesomorphic properties, which are critical in the study and development of liquid crystal materials. This research helps in understanding the influence of different substituents on the liquid crystalline behavior of these compounds (Tinh, Zann, & Dubois, 1979).
5. Pharmacological Synthesis
Although details related to drug use and dosage are excluded as per the request, it's worth noting that this compound and its derivatives have applications in the synthesis of pharmacological compounds. For example, their utility in the synthesis of antiandrogen compounds and S1P1 agonists is a significant area of research (Tucker & Chesterson, 1988); (Zhao Tian-tia, 2014).
Safety and Hazards
作用機序
Target of Action
Bromo and cyano groups in organic compounds are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The compound likely interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between two organic groups, one being an electrophile and the other a nucleophile . The bromo group in the compound can act as an electrophile, while the cyano group can act as a nucleophile .
Biochemical Pathways
Compounds with similar structures have been known to participate in oxidative addition and transmetalation processes . These processes can influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Bromo groups are often involved in phase II metabolic reactions, which can affect the compound’s distribution and excretion . Cyano groups, on the other hand, can undergo transformations that may influence absorption and metabolism .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling suggests it may influence the formation of carbon-carbon bonds in organic molecules . This could potentially lead to changes in molecular structures and cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromo-4-cyanophenyl)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . Additionally, the compound’s interaction with its targets can be influenced by the cellular environment, including the presence of enzymes and other biomolecules .
特性
IUPAC Name |
3-(2-bromo-4-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAUFCUJCRMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783615-81-5 |
Source


|
| Record name | 3-(2-bromo-4-cyanophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
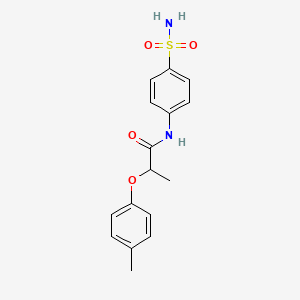
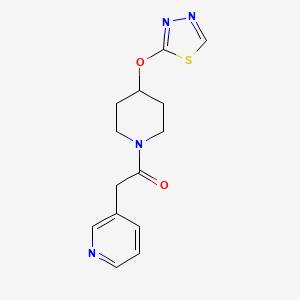
![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)
![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)
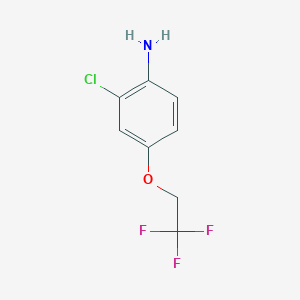
![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)


![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)
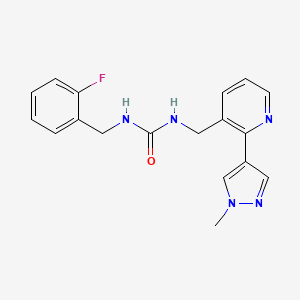
![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)
